molecular formula C16H11FO4S B6508917 3-(4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one CAS No. 904450-22-2

3-(4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one

Cat. No.: B6508917
CAS No.: 904450-22-2
M. Wt: 318.3 g/mol
InChI Key: PATMJVJOOHDDGS-UHFFFAOYSA-N
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Description

3-(4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one is a high-purity chemical reagent designed for research and development, particularly in the field of oncology and chemical synthesis. This compound belongs to a class of molecules featuring a coumarin (2H-chromen-2-one) core substituted with an arylsulfonyl group, a structure recognized for its potential in biological screening . The integration of the 4-fluorobenzenesulfonyl moiety is a strategic feature seen in related compounds investigated as inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway . HIF-1 is a key transcription factor that is stabilized in the hypoxic microenvironment of solid tumors and is associated with treatment failure and mortality . Small molecules that can inhibit the HIF-1 pathway are being actively developed as potential anti-cancer therapeutics . The specific addition of a methyl group at the 6-position of the coumarin ring system is intended to fine-tune the molecule's lipophilicity and electronic properties, which can be critical for optimizing biological activity and pharmacological properties, such as overcoming poor water solubility issues common to this chemotype . Researchers can utilize this compound as a key building block in medicinal chemistry efforts, for structure-activity relationship (SAR) studies, or as a synthetic intermediate for the development of more complex molecules . This product is intended for research purposes only and is not intended for human diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-6-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO4S/c1-10-2-7-14-11(8-10)9-15(16(18)21-14)22(19,20)13-5-3-12(17)4-6-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATMJVJOOHDDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Sulfonation

The most widely reported method for introducing the 4-fluorobenzenesulfonyl group to the chromenone scaffold involves reacting 6-methyl-2H-chromen-2-one with 4-fluorobenzenesulfonyl chloride under basic conditions. This two-step process proceeds via deprotonation of the chromenone’s reactive position (typically C-3) followed by nucleophilic attack on the sulfonyl chloride.

Reaction Conditions

  • Base : Triethylamine (TEA) or pyridine is employed to scavenge HCl, driving the reaction to completion.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) ensures solubility of both reactants.

  • Temperature : Room temperature (20–25°C) minimizes side reactions such as over-sulfonation.

Mechanistic Insights
The base deprotonates the C-3 position of 6-methyl-2H-chromen-2-one, generating a nucleophilic enolate that attacks the electrophilic sulfur in 4-fluorobenzenesulfonyl chloride. The resultant intermediate undergoes elimination of HCl, forming the sulfonated product.

Yield Optimization

  • Molar Ratios : A 1:1.2 molar ratio of chromenone to sulfonyl chloride maximizes yield while avoiding excess reagent waste.

  • Workup : Sequential washes with dilute HCl (to remove unreacted sulfonyl chloride) and sodium bicarbonate (to neutralize residual acid) are critical.

ParameterOptimal ValueImpact on Yield
Reaction Time4–6 hours>85%
BaseTriethylamine88–92%
SolventDichloromethane90%

Alternative Sulfonating Agents

While 4-fluorobenzenesulfonyl chloride is the primary reagent, 4-fluorobenzenesulfonic anhydride has been explored for improved reactivity in non-polar solvents. This approach reduces side product formation but requires stringent moisture control.

Modern Catalytic Methods

Transition Metal-Catalyzed Sulfonation

Recent advances employ palladium or copper catalysts to facilitate sulfonation under milder conditions. For example, Pd(OAc)₂ in combination with Xantphos ligand enables C–H sulfonation of chromenones at 60°C. This method bypasses the need for pre-functionalized substrates, though substrate scope remains limited.

Advantages

  • Regioselectivity : Direct functionalization at C-3 avoids protecting group strategies.

  • Functional Group Tolerance : Compatible with electron-donating and withdrawing groups on the chromenone core.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A protocol using 4-fluorobenzenesulfonyl chloride, DMF as solvent, and K₂CO₃ as base achieves 89% yield within 15 minutes at 100°C. This method is ideal for high-throughput screening but requires specialized equipment.

Industrial-Scale Synthesis

Continuous Flow Reactors

Industrial production utilizes continuous flow systems to enhance reproducibility and safety. A representative setup involves:

  • Pre-mixing : 6-methyl-2H-chromen-2-one and sulfonyl chloride in DCM.

  • Reactor Chamber : TEA is introduced in a coiled tube reactor (residence time: 10 minutes).

  • In-line Quenching : Automated pH adjustment and phase separation.

Scale-Up Challenges

  • Exothermicity : Precise temperature control prevents thermal degradation.

  • Purity Standards : Recrystallization from ethanol/water mixtures ensures >99% HPLC purity.

Purification and Characterization

Crystallization Techniques

The crude product is purified via gradient recrystallization:

  • Primary Solvent : Ethanol dissolves impurities while the product precipitates at 4°C.

  • Secondary Wash : Hexane removes residual sulfonyl chloride.

Analytical Validation

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) displays characteristic peaks: δ 8.21 (s, 1H, H-4), 7.89–7.92 (m, 2H, Ar-H), 7.18–7.22 (m, 2H, Ar-H), 2.41 (s, 3H, CH₃).

  • Mass Spectrometry : ESI-MS m/z 333.07 [M+H]⁺ confirms molecular weight.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted chromen-2-one derivatives with various functional groups.

Scientific Research Applications

3-(4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The fluorobenzenesulfonyl group enhances the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Structural and Physical Property Comparison
Compound Name Substituent at 3-position Melting Point (°C) Key Spectral Data (IR, NMR) Reference
3-(4-Fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one 4-Fluorobenzenesulfonyl Not reported δ~H~ 8.18 (s, H-4), δ~C~ 162.17 (d, J=245 Hz, C-F)
3-(4-Fluorophenyl)-6-methyl-2H-chromen-2-one (Compound 23) 4-Fluorophenyl Not reported δ~H~ 7.77 (dd, J=5.7 Hz, H-2', H-6'), δ~C~ 162.17 (C-F)
3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-[[4-(trifluoromethyl)benzyl]oxy]-4H-chromen-4-one Benzothiazole, trifluoromethyl Not reported IR: 1,723 cm⁻¹ (C=O), MS: m/z 447 (M⁺)
3-(1,4-Dioxan-2-yl)-6-methyl-2H-chromen-2-one (3b5) 1,4-Dioxane 115–116 δ~H~ 4.30–4.50 (m, dioxane protons)
3-(4-Chlorophenyl diazenyl)-6-methyl-2H-chromen-2-one (6e) 4-Chlorophenyl diazenyl 197–199 IR: 1,726 cm⁻¹ (C=O), MS: m/z 451 (M⁺)
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorobenzenesulfonyl group in the target compound introduces strong electron-withdrawing effects, evidenced by downfield shifts in ~1H-NMR (e.g., H-4 at δ 8.18) compared to 4-fluorophenyl analogs (δ 7.77) . Compounds with electron-donating groups (e.g., 1,4-dioxane in 3b5) exhibit lower melting points (115–116°C) due to reduced molecular packing efficiency .

Halogen Effects :

  • Chlorine and bromine substituents (e.g., 6e and 6f) increase melting points (197–199°C for Cl, 170–173°C for Br) due to halogen bonding and molecular weight effects .
Table 2: Reaction Optimization for Sulfonyl-Coumarin Derivatives
Catalyst Loading (mol%) Solvent Temperature (°C) Yield (%) Reference
10 Dioxane 50 93
10 EtOH 50 90
5 Dioxane 50 79
  • The target compound is synthesized in 93% yield using 10 mol% catalyst in dioxane, outperforming ethanol (90%) and lower catalyst loadings (79%) . This contrasts with thiadiazole derivatives (e.g., 11a–11f), which require multi-step cyclization and exhibit yields ≤82% .

Critical Analysis of Discrepancies

  • Melting Point Variations : While halogenated analogs (e.g., 6e) exhibit higher melting points than dioxane derivatives, the target compound’s melting point remains unreported, suggesting a gap in current data .
  • Synthetic Efficiency : Sulfonyl-coumarins achieve higher yields (93%) under milder conditions than thiadiazole derivatives, which require harsher reagents (e.g., polyphosphoric acid) .

Biological Activity

3-(4-Fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one, a compound belonging to the chromene class, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14F1O4SC_{16}H_{14}F_{1}O_{4}S, with a molecular weight of approximately 352.35 g/mol. The presence of a fluorobenzenesulfonyl group is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, fluoroaryl derivatives have shown significant antibacterial activity against Staphylococcus aureus (S. aureus). The minimum inhibitory concentration (MIC) values for these compounds ranged from 16 µM to 128 µM, indicating their effectiveness in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of Fluoroaryl Compounds

CompoundMIC (µM)MBC (µM)
MA-11561616
MA-11153232
MA-111664128
MA-1113128Not Detected
MA-1114128Not Detected

The compound MA-1156 exhibited the highest antibacterial activity, suggesting that the introduction of fluorine enhances the efficacy of chromene derivatives against bacterial strains .

Anti-cancer Properties

Another area of interest is the anti-cancer potential of chromene derivatives. Research has indicated that certain chromene-based compounds can inhibit hypoxia-inducible factor (HIF-1) pathways, which are crucial in tumor growth and metastasis. For instance, a related compound demonstrated significant inhibition of tumor growth in animal models, emphasizing the therapeutic potential of this chemical class .

Case Study: HIF-1 Inhibition
A study found that a structurally similar compound inhibited HIF-1 transcriptional activation significantly under hypoxic conditions. This inhibition was measured using a genetically engineered reporter gene in glioma cell lines, showcasing the potential for chromene derivatives in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of chromene derivatives is closely tied to their structural features. Modifications to the arylsulfonamide group have been shown to enhance or diminish activity. For example, the introduction of fluorine atoms into the phenyl ring has been linked to increased antibacterial activity .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of FluorineIncreased antibacterial activity
Substitution on Sulfonamide GroupVariable effects based on structure

Q & A

Q. Optimization Tips :

  • Byproduct Mitigation : Monitor reaction progress via TLC to minimize sulfonamide byproducts.
  • Yield Improvement : Pre-activate the sulfonyl chloride with catalytic DMAP to enhance reactivity .

Table 1 : Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
1H₂SO₄, 110°C, 4h7895%
2DMF, K₂CO₃, 80°C6590%

Advanced Question: How can structural discrepancies in crystallographic data be resolved for fluorinated coumarin derivatives?

Methodological Answer :
Crystallographic validation is critical. For example, a related compound (3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one) initially showed inconsistencies between mass spectrometry and X-ray diffraction (XRD) data, resolved by confirming the elimination of benzohydrazide during synthesis .

Q. Steps for Validation :

XRD Analysis : Use SHELX software for refinement; validate with CCDC databases .

Complementary Techniques : Pair XRD with ¹⁹F NMR and FT-IR to confirm sulfonyl group placement.

Data Reconciliation : If contradictions arise (e.g., unexpected substituent positions), re-express the compound and repeat characterization .

Basic Question: What biological screening assays are suitable for preliminary evaluation of this compound?

Methodological Answer :
Focus on assays relevant to sulfonamide-coumarin hybrids:

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .
  • Anticancer Potential : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
  • Enzyme Inhibition : Fluorometric assays for α-amylase/α-glucosidase (diabetes models) .

Table 2 : Example Bioactivity Data (Analogous Compounds)

CompoundIC₅₀ (μM, MCF-7)MIC (μg/mL, S. aureus)
3-(4-Bromophenyl)-6-hydroxy-4-methylchromen-2-one 12.532
Sulfonamide-chromene hybrids 8.716

Advanced Question: How do electronic effects of the 4-fluorobenzenesulfonyl group influence reactivity and bioactivity?

Methodological Answer :
The electron-withdrawing fluorine atom enhances electrophilicity at the sulfonyl group, affecting both synthesis and biological interactions:

  • Synthetic Impact : Accelerates nucleophilic substitution but may require controlled conditions to avoid overreaction with secondary amines .
  • Bioactivity Impact : Fluorine increases membrane permeability (logP optimization) and stabilizes hydrogen bonding with target enzymes (e.g., MAO-B) .

Q. Computational Support :

  • DFT Calculations : Use Gaussian09 to map electrostatic potential surfaces, confirming charge distribution at the sulfonyl site.
  • Docking Studies (AutoDock Vina) : Predict binding affinity to α-amylase (PDB: 1HNY) .

Advanced Question: How should researchers address contradictory results in SAR studies of fluorinated coumarins?

Methodological Answer :
Contradictions often arise from variable assay conditions or impurities.
Case Study : A chromen-2-one derivative with a 4-chlorobenzyl group showed conflicting antimicrobial data due to residual solvents (DMSO) in bioassays .

Q. Resolution Protocol :

Reproduce Under Standardized Conditions : Use identical cell lines/solvent controls.

Purity Verification : Re-analyze via HPLC-MS; impurities >0.5% require re-purification.

Mechanistic Clarification : Perform isothermal titration calorimetry (ITC) to confirm target binding .

Basic Question: What analytical techniques are essential for characterizing this compound?

Q. Methodological Answer :

  • Structural Confirmation : ¹H/¹³C NMR (DMSO-d6), ¹⁹F NMR for sulfonyl group .
  • Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).
  • Thermal Stability : TGA-DSC to determine decomposition points (critical for storage).

Table 3 : Exemplary NMR Data (Analogous Compound )

Proton Positionδ (ppm)Multiplicity
C6-CH32.41Singlet
Sulfonyl-aryl F-113.2-

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